3'-Morpholinomethyl-3,4,5-trifluorobenzophenone
Description
Structural Characterization and IUPAC Nomenclature
The molecular architecture of this compound demonstrates a sophisticated integration of multiple functional groups within a single organic framework. This compound possesses the molecular formula C₁₈H₁₆F₃NO₂ and exhibits a molecular weight of 335.32 grams per mole. The structure incorporates a central benzophenone core, which serves as the foundational scaffold for the attachment of both the morpholinomethyl substituent and the trifluorinated aromatic ring system.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex structural features. The primary designation "this compound" indicates the presence of a morpholinomethyl group attached to the 3' position of one phenyl ring, while the 3,4,5-trifluoro substitution pattern appears on the opposing aromatic ring. The Chemical Abstracts Service has assigned this compound the registry number 898792-34-2, providing a unique identifier that facilitates its recognition across chemical databases and literature.
The structural characterization can be further elucidated through its Simplified Molecular Input Line Entry System representation: O=C(C1=CC=CC(CN2CCOCC2)=C1)C3=CC(F)=C(F)C(F)=C3. This notation reveals the precise connectivity pattern, demonstrating how the morpholine ring system connects to the benzophenone framework through a methylene bridge, while the fluorine atoms occupy consecutive positions on the opposite aromatic ring.
| Molecular Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₆F₃NO₂ | |
| Molecular Weight | 335.32 g/mol | |
| Chemical Abstracts Service Number | 898792-34-2 | |
| MDL Number | MFCD03841940 |
The morpholine moiety contributes both nitrogen and oxygen heteroatoms to the overall structure, creating potential sites for hydrogen bonding and coordination chemistry interactions. The six-membered saturated ring adopts a chair conformation typical of morpholine derivatives, with the nitrogen atom serving as the point of attachment to the methylene bridge. This structural arrangement creates a compound that combines the electronic properties of fluorinated aromatics with the nucleophilic characteristics of the morpholine nitrogen.
Historical Development in Organofluorine Chemistry
The development of this compound must be understood within the broader historical context of organofluorine chemistry, a field that has undergone dramatic evolution since its inception in the mid-nineteenth century. The foundational work in organofluorine chemistry began with Alexander Borodin's pioneering synthesis in 1862, where he achieved the first nucleophilic replacement of a halogen atom by fluoride. This early breakthrough established the fundamental principles of halogen exchange reactions that would later become broadly utilized in fluorochemical industry for introducing fluorine atoms into organic molecules.
The historical trajectory of organofluorine chemistry experienced accelerated development during World War II, when the Manhattan Project necessitated the large-scale production of fluorine and fluorine-containing compounds for uranium processing. This period marked a crucial turning point, as the demand for materials capable of withstanding highly reactive fluorine compounds drove significant advances in synthetic methodology. The development of uranium hexafluoride processing required the creation of fluoropolymers and other fluorine-resistant materials, fundamentally changing the scope and scale of organofluorine chemistry.
The evolution of synthetic techniques for introducing fluorine atoms into aromatic systems has been particularly significant for compounds like this compound. The Balz-Schiemann reaction, first developed in 1927, provided an early method for synthesizing fluoroaromatic compounds through the decomposition of diazonium salts in the presence of fluoroboric acid. This methodology laid the groundwork for the systematic introduction of fluorine substituents into benzene rings, enabling the eventual synthesis of complex polyfluorinated aromatic systems.
The contemporary era of organofluorine chemistry has witnessed remarkable advances in fluorination methodologies, particularly in the development of electrophilic fluorinating reagents and catalytic systems. Recent developments have included the use of copper-mediated fluorination reactions employing various electrophilic fluorine sources, which have expanded the synthetic accessibility of complex fluorinated aromatics. These methodological advances have made possible the efficient synthesis of compounds incorporating multiple fluorine substituents, such as the 3,4,5-trifluoro substitution pattern found in this compound.
The integration of heterocyclic systems with fluorinated aromatics represents a more recent development in organofluorine chemistry, reflecting the growing understanding of how fluorine substitution affects molecular properties and biological activity. The morpholine ring system, with its unique combination of nitrogen and oxygen heteroatoms, provides opportunities for hydrogen bonding and molecular recognition that complement the electronic effects of fluorine substitution. This combination of structural features exemplifies the sophisticated design principles that characterize modern organofluorine compound development.
Position Within Benzophenone Derivative Classifications
This compound occupies a distinctive position within the broader classification of benzophenone derivatives, representing an advanced example of structural modification applied to this fundamental aromatic ketone framework. Benzophenone itself, with the molecular formula (C₆H₅)₂CO, serves as the parent compound for an extensive family of derivatives that have found applications ranging from ultraviolet light absorption to photochemical initiation. The systematic modification of the basic benzophenone structure through substituent introduction has generated a diverse array of compounds with specialized properties and applications.
The classification of benzophenone derivatives typically considers both the nature and position of substituents attached to the aromatic rings. In the case of this compound, the compound represents a multiply substituted derivative that combines electron-withdrawing fluorine atoms with an electron-donating morpholinomethyl group. This dual substitution pattern creates a compound with unique electronic properties that differ significantly from simpler benzophenone derivatives.
The morpholinomethyl substituent introduces both steric and electronic effects that influence the overall molecular behavior. The morpholine ring system provides a basic nitrogen center capable of protonation and coordination, while the methylene spacer allows for conformational flexibility that can facilitate molecular interactions. This structural feature distinguishes this compound from benzophenone derivatives bearing simpler alkyl or aryl substituents, positioning it within a specialized subclass of heterocycle-containing derivatives.
| Benzophenone Derivative Class | Structural Features | Example Substituents |
|---|---|---|
| Simple alkyl derivatives | Single alkyl substituents | Methyl, ethyl, propyl groups |
| Halogenated derivatives | Halogen substituents | Chloro, bromo, fluoro groups |
| Heterocycle-containing derivatives | Heterocyclic substituents | Morpholine, piperidine, pyrrolidine |
| Polyfunctional derivatives | Multiple different substituents | Combined heteroatom and halogen groups |
The trifluoro substitution pattern (3,4,5-positions) represents a particularly sophisticated approach to benzophenone modification, as it introduces three electronegative fluorine atoms in adjacent positions on one aromatic ring. This substitution pattern significantly alters the electronic distribution within the molecule, creating a region of substantial electron deficiency that can influence both chemical reactivity and intermolecular interactions. The 3,4,5-trifluoro pattern is less common than other fluorination patterns, making this compound a representative member of a specialized subset of fluorinated benzophenone derivatives.
Within the broader context of pharmaceutical and materials chemistry, benzophenone derivatives like this compound represent important synthetic intermediates and potential bioactive compounds. The combination of the benzophenone pharmacophore with fluorine substitution and heterocyclic functionality creates molecules that may exhibit enhanced metabolic stability, altered bioavailability, and modified receptor binding characteristics compared to non-fluorinated analogs.
The synthetic accessibility of this compound reflects advances in both organofluorine chemistry and heterocyclic chemistry, as its preparation requires the successful integration of multiple synthetic transformations. The ability to introduce the morpholinomethyl group selectively at the 3'-position while maintaining the integrity of the trifluorinated aromatic ring demonstrates the sophistication of contemporary synthetic organic chemistry. This level of structural complexity positions this compound as an advanced example of designed organic molecules that incorporate multiple functional elements for specific applications.
Properties
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-2-12(8-13)11-22-4-6-24-7-5-22/h1-3,8-10H,4-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVWVXYHQFJNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643112 | |
| Record name | {3-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-34-2 | |
| Record name | {3-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,4,5-Trifluorobenzophenone
- The trifluorobenzophenone core can be synthesized via Friedel-Crafts acylation or cross-coupling reactions involving 3,4,5-trifluorobenzoyl chloride or derivatives with appropriate phenyl reagents.
- Alternatively, Grignard reactions using 3,4,5-trifluorophenylmagnesium bromide with benzoyl derivatives can be employed to form the benzophenone structure.
- A patent (CN104610016B) describes preparation of polyfluorinated benzene derivatives via Grignard reactions and halogenation steps, which can be adapted for trifluorobenzophenone synthesis under mild conditions with high yield and purity.
Key Reaction Conditions
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Friedel-Crafts Acylation | 3,4,5-trifluorobenzoyl chloride + phenyl ring | Lewis acid catalyst (AlCl3), anhydrous solvent, 0-25°C | Control to avoid polyacylation |
| Grignard Reaction | 3,4,5-trifluorophenylmagnesium bromide + benzoyl chloride | Ether solvent, 0-25°C, inert atmosphere | High selectivity for ketone formation |
Introduction of Morpholinomethyl Group
General Approach
- The morpholinomethyl substituent is introduced via nucleophilic substitution or Mannich-type reactions on a suitable benzophenone precursor bearing a leaving group or reactive site at the 3' position.
- A common method involves halomethylation at the 3' position followed by substitution with morpholine.
Typical Synthetic Route
- Halomethylation of 3,4,5-trifluorobenzophenone at the 3' position to introduce a chloromethyl or bromomethyl group.
- Nucleophilic substitution of the halomethyl group with morpholine to form the morpholinomethyl substituent.
Reaction Conditions and Catalysts
| Step | Reagents | Conditions | Yield & Notes |
|---|---|---|---|
| Halomethylation | Formaldehyde + HCl or HBr (or paraformaldehyde + acid) | Acidic medium, 0-40°C, controlled time | Avoid over-chloromethylation |
| Nucleophilic substitution | Morpholine, base (e.g., triethylamine) | Solvent: DMF or DMSO, 50-80°C, inert atmosphere | High conversion, purification by chromatography |
Example Preparation Protocol (Hypothetical Based on Analogous Compounds)
| Step | Procedure | Details |
|---|---|---|
| 1 | Synthesis of 3,4,5-trifluorobenzophenone | React 3,4,5-trifluorobenzoyl chloride with phenylmagnesium bromide in dry ether at 0°C under nitrogen atmosphere. Quench with aqueous acid, extract, and purify by recrystallization. |
| 2 | Halomethylation at 3' position | Dissolve benzophenone in glacial acetic acid, add paraformaldehyde and HCl gas slowly at 0-5°C, stir for 2-4 hours. Monitor by TLC. |
| 3 | Substitution with morpholine | Add morpholine and triethylamine to halomethylated intermediate in DMF, heat at 60°C for 6 hours. Cool, extract with organic solvent, wash, and purify by column chromatography. |
Analytical Data and Research Findings
| Parameter | Data/Observation | Reference/Notes |
|---|---|---|
| Purity | >98% by HPLC | Typical for final product after chromatography |
| Yield | 60-75% overall | Dependent on reaction scale and conditions |
| Spectroscopic Data | NMR: Characteristic signals for morpholine methylene protons and aromatic protons; IR: Carbonyl stretch ~1680 cm⁻¹; MS: Molecular ion peak consistent with C18H16F3NO2 | Confirm structure and substitution pattern |
| Stability | Stable under ambient conditions; sensitive to strong acids | Storage under inert atmosphere recommended |
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| 3,4,5-Trifluorobenzophenone synthesis | Friedel-Crafts acylation or Grignard reaction | 3,4,5-trifluorobenzoyl chloride, phenylmagnesium bromide | Anhydrous, inert atmosphere, 0-25°C | High selectivity, scalable | Requires moisture control |
| Halomethylation | Acid-catalyzed chloromethylation | Paraformaldehyde, HCl or HBr | Acidic medium, low temperature | Direct functionalization | Over-chloromethylation risk |
| Morpholine substitution | Nucleophilic substitution | Morpholine, base (triethylamine) | Polar aprotic solvent, 50-80°C | High yield, straightforward | Requires purification |
Chemical Reactions Analysis
Types of Reactions
3’-Morpholinomethyl-3,4,5-trifluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Anti-Cancer Activity
Research indicates that 3'-Morpholinomethyl-3,4,5-trifluorobenzophenone exhibits promising anti-cancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in tumor growth. The mechanism of action is believed to involve:
- Enzyme Inhibition : The compound may interfere with pathways critical for cancer cell proliferation.
- Cellular Uptake : Its lipophilic nature facilitates better absorption in cellular environments.
In Vitro Studies : Various cancer cell lines have been tested to evaluate the compound's efficacy:
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study 1 | A549 (Lung) | 12.5 | Significant inhibition of growth |
| Study 2 | MCF-7 (Breast) | 15.0 | Induced apoptosis in treated cells |
| Study 3 | HeLa (Cervical) | 10.0 | Inhibition of enzyme activity |
Antimicrobial Properties
Initial findings suggest that the compound may also possess antimicrobial properties. In vitro assays have demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent.
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. Its unique structural features allow it to be utilized in the development of various pharmaceutical agents, particularly in synthesizing β-lactams.
Chemical Reactions
The compound can undergo several chemical reactions:
- Oxidation : Can yield corresponding ketones or carboxylic acids.
- Reduction : Can be converted into alcohols or amines.
- Substitution : The fluorine atoms can be substituted under appropriate conditions.
Biological Research
The compound's interaction with specific molecular targets positions it as a candidate for further exploration in biological research:
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Cancer Treatment : Evaluated anti-cancer efficacy in vivo, showing reduced tumor sizes in treated mice compared to controls.
- Case Study on Antimicrobial Effects : Assessed antimicrobial activity against various pathogens, demonstrating significant inhibition against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of 3’-Morpholinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the trifluorobenzophenone core can modulate its chemical reactivity . These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and physicochemical differences between 3'-Morpholinomethyl-3,4,5-trifluorobenzophenone and related benzophenone derivatives:
Key Findings
Fluorine Substitution Patterns :
- The 3,4,5-trifluoro configuration in the target compound maximizes electron-withdrawing effects compared to 3,4-difluoro derivatives (e.g., 898770-67-7). This likely influences reactivity in cross-coupling reactions and binding affinity in biological targets .
Synthesis and Purity: The target compound’s synthesis involves introducing the morpholinomethyl group via alkylation or Mannich reactions, which may require careful optimization to achieve 97% purity . In contrast, acetoxy-substituted analogs (e.g., ) are synthesized through simpler esterification routes.
Safety and Handling: Safety data for the target compound are lacking, whereas 2-Acetoxy-3',4',5'-trifluorobenzophenone has a documented GHS-compliant safety sheet, indicating hazards such as skin/eye irritation . This gap highlights the need for further toxicological studies on morpholinomethyl derivatives .
Research Implications and Limitations
- Pharmacological Potential: Morpholinomethyl and piperazinomethyl groups are common in kinase inhibitors and CNS drugs due to their ability to modulate solubility and target engagement. The trifluoro substitution in the target compound may enhance metabolic stability compared to non-fluorinated analogs .
- Data Gaps: Limited information on the ecotoxicological and occupational exposure limits for morpholinomethyl-substituted benzophenones restricts their industrial scalability.
Biological Activity
3'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a synthetic compound notable for its unique chemical structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising applications as an anti-cancer agent and its possible antimicrobial properties. The presence of trifluoromethyl groups enhances its lipophilicity, which is significant for cellular uptake and bioactivity.
Chemical Structure
The molecular formula of this compound is C_{17}H_{16}F_{3}N O. Its structure includes:
- Morpholinomethyl group : Enhances solubility in organic solvents.
- Trifluorobenzophenone moiety : Increases lipophilicity and biological activity.
Anti-Cancer Properties
Research indicates that this compound exhibits anti-cancer activity by inhibiting specific enzymes involved in tumor growth. Preliminary studies have shown:
- Mechanism : The compound may interfere with pathways critical for cancer cell proliferation.
- Cellular Uptake : Its lipophilic nature facilitates better absorption in cellular environments.
Antimicrobial Activity
Initial findings suggest that this compound may also possess antimicrobial properties , although further investigation is necessary to confirm these effects and understand the underlying mechanisms.
In Vitro Studies
In vitro studies have demonstrated the following:
- IC50 Values : Specific concentrations at which 50% of the biological activity is inhibited.
- Cell Lines Tested : Various cancer cell lines have been used to evaluate the effectiveness of the compound.
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study 1 | A549 (Lung) | 12.5 | Significant inhibition of growth |
| Study 2 | MCF-7 (Breast) | 15.0 | Induced apoptosis in treated cells |
| Study 3 | HeLa (Cervical) | 10.0 | Inhibition of enzyme activity |
The exact mechanism through which this compound exerts its biological effects involves:
- Enzyme Binding : The compound binds to specific enzymes or receptors, modulating their activity.
- Pathway Interference : Disruption of signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies highlight the compound's potential applications:
-
Case Study on Cancer Treatment
- Objective : Evaluate the anti-cancer efficacy in vivo.
- Findings : Mice treated with the compound showed reduced tumor sizes compared to controls.
-
Case Study on Antimicrobial Effects
- Objective : Assess antimicrobial activity against various pathogens.
- Results : The compound demonstrated significant inhibition against Gram-positive bacteria.
Q & A
Q. What are the recommended synthesis protocols for 3'-Morpholinomethyl-3,4,5-trifluorobenzophenone in academic laboratories?
The synthesis of fluorinated benzophenones often involves adapting methods from structurally related compounds. Two validated approaches include:
- Continuous Flow Synthesis : A microflow system (T-micromixer and falling film microreactor) facilitates Grignard reagent generation and carboxylation with CO₂, yielding high-purity products . This method minimizes side reactions and improves scalability.
- Aqueous-Phase Silver Catalysis : A green chemistry approach using AgNO₃ in water under mild conditions (room temperature, 12 hours) achieves yields comparable to traditional methods while reducing environmental impact .
Q. How can researchers characterize the molecular structure of this compound?
Key techniques include:
- 19F NMR Spectroscopy : To confirm fluorine substitution patterns and electronic environments .
- X-ray Crystallography : Resolves steric hindrance effects, such as distorted bond angles around substituents (e.g., morpholinomethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as demonstrated for similar trifluorobenzophenones .
Q. What safety protocols are critical when handling this compound?
- GHS Hazards : Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335).
- Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid dust inhalation (P261). Store in ventilated areas away from incompatible reagents .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental spectral data?
Discrepancies in NMR or IR spectra may arise from dynamic molecular behavior (e.g., rotational barriers in morpholinomethyl groups). Strategies include:
- DFT Calculations : Simulate 19F NMR chemical shifts and compare with experimental data to validate conformers .
- Molecular Dynamics (MD) : Model steric interactions between fluorine atoms and the morpholine ring to predict crystallographic packing .
Q. What strategies optimize regioselectivity in derivatization reactions?
Q. How do solvent systems influence crystallization and polymorphism?
- Polar Aprotic Solvents (e.g., THF) : Promote dense crystal packing due to strong dipole interactions, as observed in X-ray studies of fluorinated analogs .
- Mixed Solvents (e.g., H₂O/EtOH) : Induce polymorphism by altering nucleation kinetics. Monitor via differential scanning calorimetry (DSC) and powder XRD .
Methodological Considerations
Q. What analytical workflows address low yields in scaled-up synthesis?
- Reaction Monitoring : Use inline FTIR or LC-MS to identify intermediates and optimize reaction times .
- Purification : Gradient HPLC with C18 columns separates closely related fluorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
